3-phenyl-N-(2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUONFHURKCCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355496 | |
| Record name | 3-phenyl-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-31-0 | |
| Record name | 3-phenyl-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-phenylethyl)propanamide typically involves the reaction of 3-phenylpropanoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the phenyl rings.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
3-phenyl-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic properties, similar to fentanyl analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase activity, reduced cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and potential side effects such as respiratory depression.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Fentanyl Analogues
Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) shares the N-(2-phenylethyl)propanamide core with 3-phenyl-N-(2-phenylethyl)propanamide but differs in the piperidinyl substitution at the 4-position of the propanamide chain. This structural variation enhances fentanyl’s µ-opioid receptor binding affinity (Ki = 0.39 nM) compared to the simpler 3-phenyl derivative, which lacks the piperidine moiety and exhibits negligible opioid activity .
| Property | This compound | Fentanyl |
|---|---|---|
| Molecular Weight (g/mol) | 307.4 | 336.5 |
| LogP (Predicted) | 3.5 | 4.1 |
| Opioid Receptor Affinity (Ki) | >10,000 nM | 0.39 nM (µ-opioid receptor) |
| Bioactivity | Limited/no opioid activity | Potent analgesic (ED50: 0.01 mg/kg) |
| Regulatory Status | Not controlled | Schedule II (US) |
Fluorinated Derivatives
Ortho- and meta-fluorofentanyl (N-(2-fluorophenyl)- and N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) demonstrate how halogenation modulates activity. Fluorine at the ortho position reduces metabolic stability compared to the meta derivative, as evidenced by shorter half-lives (t₁/₂: 2.1 vs. 4.3 hours in hepatocytes) . In contrast, this compound lacks halogenation, resulting in slower hepatic clearance but lower receptor affinity.
Antitubercular Analogues
3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688) is a structurally distinct analogue with a thiourea linkage. It inhibits Mycobacterium tuberculosis CTP synthetase (PyrG, IC50 = 1.2 µM) and pantothenate kinase (PanK, IC50 = 3.8 µM), demonstrating dual-target antitubercular activity. Unlike this compound, this compound is a prodrug activated by EthA monooxygenase, achieving intracellular efficacy without cytotoxicity (HepG2 CC50 >40 µg/mL) .
Chlorinated and Methoxy-Substituted Analogues
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a chlorophenethyl group and a methoxynaphthyl moiety, enhancing π-π stacking interactions. This derivative exhibits improved thermal stability (decomposition temperature: 215°C vs.
Pharmacological and Toxicological Profiles
While this compound itself lacks significant opioid activity, its structural relatives highlight critical structure-activity relationships:
- Piperidine Substitution : Essential for opioid receptor engagement (e.g., fentanyl).
- Halogenation : Alters metabolic stability and potency (e.g., fluorofentanyl).
- Thiourea/Thiazole Moieties: Redirect activity toward non-opioid targets (e.g., antitubercular or photocatalytic applications) .
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-N-(2-phenylethyl)propanamide, and what reaction conditions maximize yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the propanamide backbone via condensation of 3-phenylpropanoic acid with 2-phenylethylamine using coupling agents like EDCI or DCC in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
- Key Conditions : Temperature control (0–25°C), inert atmosphere (N₂), and catalyst optimization (e.g., DMAP for acylation) improve yields to >75% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., phenyl group signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 296.18) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:
- Standardized Assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) with controlled ATP levels for cytotoxicity assays .
- Dose-Response Curves : Use wider concentration ranges (1 nM–100 µM) to identify biphasic effects .
- Orthogonal Validation : Cross-validate results with in silico docking (e.g., AutoDock Vina) and in vivo models .
Q. What strategies are effective for designing structural analogs to study structure-activity relationships (SAR)?
- Substituent Modification : Replace the phenyl group with heterocycles (e.g., thiophene or pyridine) to alter lipophilicity and target interactions .
- Backbone Optimization : Introduce methyl or fluorine groups to the propanamide chain to enhance metabolic stability .
- Computational Modeling : Use molecular dynamics simulations to predict binding affinities for targets like opioid receptors or ion channels .
Q. How can researchers evaluate the compound’s interactions with enzymatic targets?
- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates for proteases or kinases .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes like cytochrome P450 .
- X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds or hydrophobic interactions .
Q. What methodologies address challenges in isolating intermediates during synthesis?
- Chromatographic Optimization : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) for polar intermediates .
- Recrystallization : Use ethanol/water mixtures to purify final products .
- In-line Analytics : Integrate LC-MS for real-time monitoring of reaction progress .
Data Analysis and Interpretation
Q. How should researchers statistically handle variability in pharmacological data?
- Multivariate Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects across biological replicates .
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
- QC Thresholds : Exclude outliers beyond ±3 standard deviations from the mean in enzyme inhibition assays .
Q. What experimental controls are essential for validating target specificity?
- Negative Controls : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence putative targets .
- Off-Target Screens : Test against related enzymes (e.g., monoamine oxidases vs. acetylcholinesterases) .
- Vehicle Controls : Include DMSO-only groups to rule out solvent effects in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
